molecular formula C20H19N2O4- B1612288 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid CAS No. 918435-70-8

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Cat. No. B1612288
M. Wt: 351.4 g/mol
InChI Key: RKXKKKUNIBLRES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid, also known as Fmoc-pip, is a chemical compound that is widely used in scientific research. This compound is particularly useful in the field of biochemistry and is used for the synthesis of peptides and proteins. Fmoc-pip is a derivative of piperazine and is known for its stability and ease of use.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The study by Patel, Agravat, and Shaikh (2011) delves into the synthesis of new pyridine derivatives through the reaction of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the formation of various amide derivatives. These derivatives were evaluated for their antimicrobial activity, showcasing variable and modest efficacy against investigated bacterial and fungal strains. The research signifies the potential of such chemical compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Organic Crystal Engineering

Ntirampebura et al. (2008) explored the crystal packing of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid. The study focused on understanding the supramolecular organization in crystals, which has implications for the development of materials with specific optical properties. This research contributes to the field of organic crystal engineering by providing insights into the interactions that govern crystal formation and stability (Ntirampebura et al., 2008).

Development of Radiotracers

Lang et al. (1999) synthesized fluorine-18-labeled derivatives as potential PET radiotracers for imaging serotonin receptors. This work underscores the importance of chemical modifications to improve the pharmacokinetic properties of compounds used in medical imaging, enhancing their utility in diagnosing and studying various neurological conditions (Lang et al., 1999).

Enzyme Inhibition and Anticancer Potential

Gul et al. (2019) focused on the synthesis of new Mannich bases with piperazines, evaluating their potential as anticancer agents and carbonic anhydrase inhibitors. The study highlights the therapeutic potential of such compounds in cancer treatment and as enzyme inhibitors, offering a new avenue for drug development (Gul et al., 2019).

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(24)18-11-21-9-10-22(18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKKKUNIBLRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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